Cas no 1636170-32-5 (benzyl N-cyano(2-methoxyphenyl)methylcarbamate)

Benzyl N-cyano(2-methoxyphenyl)methylcarbamate is a specialized carbamate derivative featuring a cyano group and a methoxyphenyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of both the carbamate and cyano functionalities enhances its reactivity, enabling selective transformations under controlled conditions. Its structural features, including the benzyl protecting group, offer stability while allowing for further functionalization. Researchers value this compound for its utility in constructing complex molecular architectures, particularly in medicinal chemistry applications where precise modifications are required.
benzyl N-cyano(2-methoxyphenyl)methylcarbamate structure
1636170-32-5 structure
商品名:benzyl N-cyano(2-methoxyphenyl)methylcarbamate
CAS番号:1636170-32-5
MF:C17H16N2O3
メガワット:296.320544242859
CID:5630120
PubChem ID:165935371

benzyl N-cyano(2-methoxyphenyl)methylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
    • EN300-28289486
    • 1636170-32-5
    • benzyl N-cyano(2-methoxyphenyl)methylcarbamate
    • インチ: 1S/C17H16N2O3/c1-21-16-10-6-5-9-14(16)15(11-18)19-17(20)22-12-13-7-3-2-4-8-13/h2-10,15H,12H2,1H3,(H,19,20)
    • InChIKey: GCMDCSZJVIHOTI-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C#N)C1C=CC=CC=1OC)=O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 296.11609238g/mol
  • どういたいしつりょう: 296.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 71.4Ų

benzyl N-cyano(2-methoxyphenyl)methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28289486-10.0g
benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
1636170-32-5 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28289486-0.5g
benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
1636170-32-5 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28289486-5.0g
benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
1636170-32-5 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28289486-0.05g
benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
1636170-32-5 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28289486-0.25g
benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
1636170-32-5 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28289486-1g
benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
1636170-32-5
1g
$1214.0 2023-09-08
Enamine
EN300-28289486-10g
benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
1636170-32-5
10g
$5221.0 2023-09-08
Enamine
EN300-28289486-1.0g
benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
1636170-32-5 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28289486-0.1g
benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
1636170-32-5 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28289486-2.5g
benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate
1636170-32-5 95.0%
2.5g
$2379.0 2025-03-19

benzyl N-cyano(2-methoxyphenyl)methylcarbamate 関連文献

benzyl N-cyano(2-methoxyphenyl)methylcarbamateに関する追加情報

Introduction to benzyl N-cyano(2-methoxyphenyl)methylcarbamate (CAS No. 1636170-32-5)

benzyl N-cyano(2-methoxyphenyl)methylcarbamate, with the CAS number 1636170-32-5, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its complex molecular structure, which includes a benzyl group, a cyano group, and a methoxyphenyl moiety. The combination of these functional groups endows the molecule with a range of interesting properties and potential applications.

The chemical structure of benzyl N-cyano(2-methoxyphenyl)methylcarbamate can be represented as C15H14N2O3. The presence of the cyano group (CN) and the methoxyphenyl group (OCH3) are particularly noteworthy, as they contribute to the compound's reactivity and stability. The benzyl group (C6H5CH2) further enhances the molecule's solubility and bioavailability, making it a valuable candidate for various chemical and biological studies.

In recent years, benzyl N-cyano(2-methoxyphenyl)methylcarbamate has been the subject of numerous scientific investigations. One of the key areas of interest is its potential as an intermediate in the synthesis of pharmaceuticals. The compound's ability to undergo selective chemical transformations makes it a useful building block in the development of new drugs. For instance, studies have shown that it can be readily converted into derivatives with enhanced biological activity, such as anti-inflammatory agents and antiviral compounds.

The synthetic pathways for producing benzyl N-cyano(2-methoxyphenyl)methylcarbamate have been extensively explored. One common method involves the reaction of benzyl isocyanate with 2-methoxybenzonitrile in the presence of a suitable catalyst. This reaction typically proceeds with high yield and selectivity, making it an attractive option for large-scale production. Additionally, researchers have investigated alternative synthetic routes to improve efficiency and reduce environmental impact, such as using green solvents and catalysts.

The physical properties of benzyl N-cyano(2-methoxyphenyl)methylcarbamate are also well-documented. It is a solid at room temperature with a melting point ranging from 85°C to 87°C. The compound is moderately soluble in organic solvents like dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase reactions.

In terms of biological activity, benzyl N-cyano(2-methoxyphenyl)methylcarbamate has shown promise in several areas. Preliminary studies have indicated that it exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, the compound has been evaluated for its anti-inflammatory properties, with some studies reporting positive results in reducing inflammation in vitro.

The safety profile of benzyl N-cyano(2-methoxyphenyl)methylcarbamate is an important consideration for its use in pharmaceutical applications. Toxicological studies have generally shown that it is well-tolerated at low to moderate concentrations. However, like many chemical compounds, it may pose risks at higher doses or under certain conditions. Therefore, appropriate handling and safety measures are recommended when working with this compound.

In conclusion, benzyl N-cyano(2-methoxyphenyl)methylcarbamate (CAS No. 1636170-32-5) is a multifaceted compound with significant potential in both chemical synthesis and pharmaceutical research. Its unique molecular structure and versatile properties make it a valuable tool for scientists and researchers working in these fields. As ongoing studies continue to uncover new applications and optimize its use, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and drug development.

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